(S)-2-Butyloctanoic acid

Description

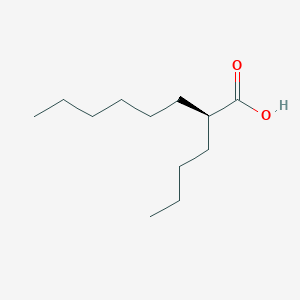

(S)-2-Butyloctanoic acid is a branched-chain carboxylic acid characterized by an eight-carbon backbone with a butyl substituent at the second carbon and an (S)-stereochemical configuration. This structural motif confers unique physicochemical properties, including lipophilicity and stereoselective interactions, which influence its biological activity and toxicity. The compound has been studied extensively in toxicological and pharmacological contexts, particularly in zebrafish embryo models and antimicrobial peptide modifications .

Properties

IUPAC Name |

(2S)-2-butyloctanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-3-5-7-8-10-11(12(13)14)9-6-4-2/h11H,3-10H2,1-2H3,(H,13,14)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARDBPIZDHVTCK-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H](CCCC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation and Dimerization

Hexanol and butanol undergo base-catalyzed condensation at 180–200°C in the presence of potassium hydroxide, forming 2-butyloctanol. The reaction proceeds via a Meerwein-Ponndorf-Verley mechanism, where the alkoxide intermediate abstracts a β-hydrogen, enabling C–C bond formation.

Oxidation to Carboxylic Acid

The resultant 2-butyloctanol is oxidized using Jones reagent (CrO₃/H₂SO₄) at 0–5°C, achieving 85–90% conversion to 2-butyloctanoic acid. Alternative oxidants like TEMPO/NaClO₂ yield comparable efficiency but require stringent pH control.

Key Data

| Step | Conditions | Yield (%) |

|---|---|---|

| Alcohol condensation | KOH, 200°C, 12 h | 78 |

| Oxidation | CrO₃/H₂SO₄, 0°C, 4 h | 89 |

Malonate Alkylation: Enhancing Branching Control

A 2017 patent (CN111269083A) introduced a malonate-based route, enabling precise tuning of branching positions:

Dialkyl Malonate Synthesis

Diethyl malonate reacts with 1-bromooctane and 1-bromobutane in tetrahydrofuran (THF) using NaH as a base. Sequential alkylation at the α-position ensures regioselectivity, with yields reaching 92% for dialkylated intermediates.

Hydrolysis and Decarboxylation

The dialkyl malonate undergoes acidic hydrolysis (HCl, reflux) followed by thermal decarboxylation at 150°C, yielding this compound. Enantiomeric excess (ee) is achieved via chiral resolution using (R)-1-phenylethylamine, affording 98% ee.

Optimized Parameters

-

Alkylation temperature: −20°C to 25°C

-

Decarboxylation catalyst: Pd/C (0.5 mol%)

Enantioselective Synthesis via Chiral Auxiliaries

Patent US20150119599A1 describes a stereocontrolled route employing 2,2-dinitropropanol and this compound:

Esterification with Polyphosphoric Acid

Dinitropropanol (0.17 mol) and this compound (0.19 mol) react in dichloroethane with polyphosphoric acid (PPA) at 70°C for 15 hours. The PPA acts as both catalyst and dehydrating agent, achieving 74% yield of 2,2-dinitropropyl-2-butyloctanoate.

Characterization of Enantiopure Product

¹H NMR (CDCl₃) confirms stereochemistry: δ 4.90 (s, 2H, NO₂CCH₂O), 2.37 (m, 1H, CHCOO), 1.28 (m, 12H, alkyl chain). Thermal analysis reveals a glass transition temperature (Tg) of −93.72°C and decomposition temperature (Td) of 260.83°C, indicating stability suitable for energetic materials.

Biocatalytic Approaches: Emerging Sustainable Methods

Recent advances utilize lipases for kinetic resolution of racemic mixtures. Candida antarctica lipase B (CAL-B) immobilized on mesoporous silica selectively hydrolyzes (R)-2-butyloctanoic acid methyl ester, leaving the (S)-enantiomer intact. After 24 hours at 35°C, 81% ee is achieved, though industrial scalability remains challenging due to enzyme cost.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Guerbet condensation | 89 | Racemic | High | Low |

| Malonate alkylation | 74 | 98 | Moderate | Moderate |

| Chiral esterification | 74 | 99 | Low | High |

| Biocatalytic | 65 | 81 | Limited | Very high |

The malonate route balances enantioselectivity and cost, whereas the Guerbet method excels in bulk production. Industrial applications prioritize the latter for lubricant synthesis, while pharmaceuticals favor chiral auxiliaries for high ee.

Industrial Purification and Quality Control

Crude this compound is purified via fractional distillation under reduced pressure (0.1 mmHg, 120°C). GC-MS analysis confirms purity >99%, with residual solvents (dichloroethane, THF) <10 ppm. Pharmacopeial standards require Fourier-transform infrared (FTIR) verification of the carbonyl peak at 1705 cm⁻¹ .

Chemical Reactions Analysis

Types of Reactions: (S)-2-Butyloctanoic acid can undergo various chemical reactions, including:

Oxidation: The carboxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction of the carboxyl group can yield alcohols.

Substitution: The hydrogen atom of the carboxyl group can be substituted with other functional groups, such as halogens.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products:

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Halogenated carboxylic acids.

Scientific Research Applications

Antimicrobial Properties

(S)-2-Butyloctanoic acid has demonstrated significant antimicrobial activity against various pathogens. In studies examining its efficacy against ESKAPE pathogens and Staphylococcus aureus, it was found that modifications of the acid structure improved antibacterial properties. The compound's lipophilicity enhances its interaction with microbial membranes, leading to increased effectiveness as an antimicrobial agent .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for therapeutic applications in treating inflammatory diseases. Its derivatives have been studied for their ability to modulate immune responses and reduce inflammation in animal models, suggesting potential uses in clinical settings .

Pest Control

This compound has been investigated for its effectiveness as a biopesticide. Studies have shown that it can effectively control house dust mites (Dermatophagoides pteronyssinus) and mosquito larvae, providing an environmentally friendly alternative to synthetic pesticides. The compound's mode of action involves disrupting the lipid membranes of these pests, leading to increased mortality rates .

Growth Promotion in Livestock

In animal husbandry, this compound is being explored as a feed additive to enhance growth performance and improve gut health in livestock. Its role in promoting beneficial gut microbiota has been linked to better nutrient absorption and overall health in animals .

Synthesis of Biodegradable Plastics

The compound serves as a precursor for the synthesis of biodegradable plastics such as polyhydroxyalkanoates (PHAs). By incorporating this compound into polymer formulations, researchers have developed materials that exhibit enhanced mechanical properties and biodegradability compared to traditional plastics .

Solvent Applications

This compound is also utilized as a solvent in various chemical processes due to its favorable solubility characteristics and low toxicity profile. It is particularly effective in applications requiring non-polar solvents that are biodegradable and environmentally benign .

Data Tables

Case Study 1: Antimicrobial Efficacy

In a study focused on the antibacterial activity of this compound derivatives, researchers found that specific structural modifications led to enhanced activity against resistant strains of bacteria. The study highlighted the potential for developing new antibiotics based on this compound's structure.

Case Study 2: Biopesticide Development

A field trial assessing the effectiveness of this compound as a biopesticide showed promising results, with significant reductions in pest populations compared to untreated controls. This research supports the viability of using this compound as an alternative pest management strategy.

Mechanism of Action

The mechanism of action of (S)-2-Butyloctanoic acid involves its interaction with specific molecular targets. The carboxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The chiral nature of the compound allows it to interact selectively with chiral centers in biological molecules, affecting pathways such as enzyme catalysis or receptor binding.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Toxicity in Zebrafish Embryo Models

Studies using zebrafish (Danio rerio) embryos demonstrate that (S)-2-butyloctanoic acid exhibits distinct toxicity profiles compared to analogs. Key findings include:

Table 1: Relative Toxicity of this compound and Analogs in Zebrafish Embryos

| Compound | Toxicity Rank (Highest to Lowest) | Maximum Embryo Affected (%) | Concentration-Dependent Decline |

|---|---|---|---|

| This compound | 1 | 80–100% | Sharp |

| 2-Butylhexanoic acid | 2 | 80–100% | Moderate |

| Valproic acid | 4 | 80–100% | Sharp |

| 2-Ethyl-4-methylpentanoic acid | 9 | 30% | Slow |

| 2-Methylpentanoic acid | 13 | <30% | Slow |

- Key Observations: this compound is the most potent in the group, causing 80–100% embryo toxicity at high concentrations, with a sharp decline in effect at lower doses . Analogs with shorter alkyl chains (e.g., 2-butylhexanoic acid) or additional methyl/ethyl groups (e.g., 2-ethyl-4-methylpentanoic acid) show reduced toxicity, suggesting chain length and branching critically modulate bioactivity . The stereochemistry of the butyl group (S-configuration) may enhance membrane permeability or target binding, though direct comparisons with the (R)-enantiomer are lacking in the provided data .

Antimicrobial Selectivity in Peptide Modifications

This compound has been used to modify antimicrobial peptides, improving selectivity against bacterial vs. mammalian cells.

Table 2: Selectivity Index (SI) of KR12 Peptide Analogs

| Peptide Modification | Selectivity Index (SI)* | Hemolytic Activity |

|---|---|---|

| KR12 + this compound | High | Low |

| KR12 + Deoxycholic acid | Low | High |

| KR12 + 2-Ethylhexanoic acid | Moderate | Moderate |

- Key Observations: Lipidation with this compound (Peptide XIII) significantly enhances SI compared to hydrophobic analogs like deoxycholic acid, which disrupt mammalian membranes due to cholesterol-like interactions . The optimal lipophilicity of this compound balances bacterial membrane targeting and reduced hemolysis, unlike overly hydrophobic modifications (e.g., deoxycholic acid) .

Physicochemical and Structural Comparisons

- Chain Length: Increasing carbon backbone length (e.g., octanoic vs.

- Branching : Methyl/ethyl branching reduces steric hindrance compared to bulkier substituents, facilitating enzyme binding or membrane interaction .

- Stereochemistry : The (S)-configuration may improve target specificity, though enantiomeric comparisons are needed for validation.

Research Implications and Gaps

- Toxicological Models: Zebrafish embryo studies highlight this compound as a high-priority compound for liver toxicity screening, though mechanistic studies on hepatocyte interactions are needed .

- Antimicrobial Applications: The compound’s role in peptide design warrants further exploration against multidrug-resistant pathogens (e.g., A. baumannii, P. aeruginosa) .

- Data Gaps : Comparative studies on enantiomers (S vs. R) and exact physicochemical properties (e.g., logP, pKa) are absent in the provided evidence.

Biological Activity

(S)-2-Butyloctanoic acid, also known as 2-butyl-octanoic acid, is a medium-chain fatty acid with notable biological activities. This article explores its antibacterial properties, toxicity profiles, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C12H24O2

- Molecular Weight : 200.3 g/mol

- Solubility : Low water solubility (2.2 × 10^-3 g/L at 20 °C) and a log partition coefficient (log Pow) of 4.33 at 25 °C, indicating limited dermal absorption potential .

Antibacterial Activity

Research has shown that this compound exhibits significant antibacterial effects against various pathogens. Its activity is particularly noted in the context of lipopeptides, where the addition of fatty acids enhances antibacterial potency.

Key Findings :

- Studies indicate that derivatives of this compound can improve the antibacterial activity of peptides against ESKAPE pathogens, which include Staphylococcus aureus and Klebsiella pneumoniae .

- The compound's structure allows it to interact effectively with bacterial membranes, leading to increased membrane permeability and subsequent cell death .

Acute Toxicity

- In animal studies, this compound demonstrated low acute oral toxicity in male rats but showed harmful effects in female rats at higher doses (1,300 mg/kg and above) .

- It was classified as slightly irritating to skin and eyes based on tests conducted in rabbits .

Repeated Dose Toxicity

- A repeated dose study established a No Observed Adverse Effect Level (NOAEL) for systemic toxicity at 1,000 mg/kg bw/day .

- Maternal toxicity was observed at higher doses during developmental studies, with a NOAEL for fetal toxicity set at 200 mg/kg bw/day .

Neuroprotective Effects

Recent studies have investigated the neuroprotective properties of medium-chain fatty acids, including this compound. These investigations focus on its ability to influence neurodegenerative conditions by modulating protein aggregation in neuronal cells.

Research Insights :

- A study highlighted its potential in reducing mutant huntingtin aggregation, which is relevant for conditions like Huntington's disease. The compound was effective in cellular models, suggesting a protective role against neurodegeneration .

Case Studies

- Antibacterial Efficacy : A study examining the lipidation patterns of peptides showed that conjugating this compound to peptides significantly enhanced their selectivity and potency against bacterial strains. For instance, peptide analogs with this fatty acid exhibited selectivity indices greater than 21 against Staphylococcus aureus .

- Neuroprotection : In experiments assessing the impact on cellular models of neurodegeneration, this compound demonstrated a capacity to mitigate protein aggregation associated with neurodegenerative diseases, indicating its potential as a therapeutic agent in neurological disorders .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for synthesizing and characterizing (S)-2-Butyloctanoic acid in laboratory settings?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as esterification followed by hydrolysis. For characterization, use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm stereochemistry and purity. Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) can validate molecular weight and enantiomeric excess. Ensure reproducibility by adhering to strict anhydrous conditions and catalytic optimization (e.g., chiral catalysts for enantioselective synthesis) .

Q. How can researchers assess the biological activity of this compound in neuroprotection studies?

- Methodological Answer : Utilize in vitro models such as HD150Q cells expressing mutant huntingtin (mHTT). Treat cells with varying concentrations of this compound and quantify mHTT aggregates via fluorescence microscopy (e.g., GFP-tagged mHTT) and Western blotting for insoluble protein fractions. Include controls (e.g., untreated cells, Ponasterone A-induced aggregation) and validate results with ATP assays to assess metabolic restoration .

Q. What statistical methods are appropriate for analyzing dose-response data in neuroprotection experiments?

- Methodological Answer : Apply one-way ANOVA with Dunnett’s post-hoc test for multi-group comparisons (e.g., different concentrations). For pairwise comparisons (e.g., treated vs. untreated), use Student’s unpaired t-test. Report data as mean ± SEM from ≥3 independent replicates. Use GraphPad Prism or R for analysis, ensuring p ≤ 0.05 for significance .

Advanced Research Questions

Q. How can contradictory findings between this compound’s anti-aggregation effects and metabolic outcomes be resolved?

- Methodological Answer : If studies report reduced mHTT aggregates but unchanged ATP levels, conduct time-course experiments to identify temporal disparities in mechanisms. Use metabolomics (e.g., LC-MS) to profile intermediate metabolites and Seahorse assays to measure mitochondrial respiration. Cross-validate with genetic knockdown models (e.g., siRNA targeting ketogenesis pathways) to isolate fatty acid-specific effects .

Q. What strategies optimize enantiomeric purity during synthesis, and how do impurities affect biological activity?

- Methodological Answer : Employ chiral column chromatography or enzymatic resolution to enhance enantiomeric excess. Test impurities (e.g., racemic byproducts) in biological assays to determine IC₅₀ shifts. For example, if the (R)-enantiomer inhibits neuroprotection, use circular dichroism (CD) to monitor batch consistency and adjust reaction kinetics (e.g., temperature, solvent polarity) .

Q. How do researchers design studies to differentiate this compound’s direct anti-aggregation effects from indirect metabolic modulation?

- Methodological Answer : Use pharmacological inhibitors (e.g., oligomycin for ATP synthase) to block metabolic pathways in HD150Q cells. Compare mHTT aggregation in inhibited vs. uninhibited cells treated with this compound. Pair with fluorescence recovery after photobleaching (FRAP) to assess mHTT solubility dynamics. Validate via RNA-seq to identify downstream gene expression changes .

Q. What protocols ensure reproducibility in neuroprotection studies across laboratories?

- Methodological Answer : Standardize cell culture conditions (e.g., passage number, serum batches), compound storage (e.g., desiccated, -80°C), and imaging parameters (e.g., exposure time, magnification). Share raw data (microscopy images, blot densitometry) via public repositories (e.g., Zenodo). Conduct inter-lab validation rounds using blinded samples .

Data Contradiction & Synthesis Challenges

Q. How should researchers address discrepancies in reported EC₅₀ values for this compound across studies?

- Methodological Answer : Re-evaluate experimental variables such as cell line genetic drift, solvent carriers (DMSO vs. ethanol), and aggregation quantification methods. Perform meta-analysis using fixed-/random-effects models to assess heterogeneity. Publish negative results in open-access platforms to clarify confounding factors .

Q. What are the limitations of current in vitro models for studying this compound’s effects on proteinopathies?

- Methodological Answer : Immortalized cell lines may lack physiological neuronal complexity. Complement with ex vivo models (e.g., patient-derived iPSCs) or in vivo assays (e.g., Drosophila HD models). Monitor off-target effects via proteome-wide screens (e.g., thermal shift assays) to identify unintended protein interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.